molecular formula C27H23NO6S2 B11678020 3-methoxy-4-{[4-({2-methoxy-4-[(E)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}methyl)benzyl]oxy}benzaldehyde

3-methoxy-4-{[4-({2-methoxy-4-[(E)-(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}methyl)benzyl]oxy}benzaldehyde

Cat. No.: B11678020
M. Wt: 521.6 g/mol
InChI Key: UOHBZAZOGNKXJS-DHRITJCHSA-N
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Description

3-METHOXY-4-({4-[(2-METHOXY-4-{[(5E)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENOXY)METHYL]PHENYL}METHOXY)BENZALDEHYDE is a complex organic compound characterized by its multiple methoxy and phenyl groups, as well as a thiazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-METHOXY-4-({4-[(2-METHOXY-4-{[(5E)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENOXY)METHYL]PHENYL}METHOXY)BENZALDEHYDE typically involves multiple steps:

    Formation of the Thiazolidine Ring: The thiazolidine ring can be synthesized through the reaction of a thiol with a carbonyl compound under acidic conditions.

    Methoxylation: Methoxy groups are introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.

    Phenyl Group Attachment: Phenyl groups are attached through Friedel-Crafts alkylation or acylation reactions.

    Final Assembly: The final compound is assembled through a series of condensation reactions, often involving aldehyde and phenol intermediates.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-METHOXY-4-({4-[(2-METHOXY-4-{[(5E)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENOXY)METHYL]PHENYL}METHOXY)BENZALDEHYDE can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Sodium methoxide, potassium tert-butoxide, and various nucleophiles.

Major Products

    Oxidation: Corresponding carboxylic acids.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

3-METHOXY-4-({4-[(2-METHOXY-4-{[(5E)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENOXY)METHYL]PHENYL}METHOXY)BENZALDEHYDE has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Materials Science: Use in the synthesis of advanced materials with unique electronic or optical properties.

    Biological Studies: Investigation of its effects on various biological pathways and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 3-METHOXY-4-({4-[(2-METHOXY-4-{[(5E)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENOXY)METHYL]PHENYL}METHOXY)BENZALDEHYDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple functional groups allow it to form various interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Methoxybenzaldehyde: A simpler compound with a single methoxy group and an aldehyde group.

    3,4-Dimethoxybenzaldehyde: Contains two methoxy groups and an aldehyde group.

    Thiazolidine-2,4-dione: Contains a thiazolidine ring similar to the target compound.

Uniqueness

3-METHOXY-4-({4-[(2-METHOXY-4-{[(5E)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}PHENOXY)METHYL]PHENYL}METHOXY)BENZALDEHYDE is unique due to its complex structure, which combines multiple methoxy groups, phenyl groups, and a thiazolidine ring

Properties

Molecular Formula

C27H23NO6S2

Molecular Weight

521.6 g/mol

IUPAC Name

3-methoxy-4-[[4-[[2-methoxy-4-[(E)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]methyl]phenyl]methoxy]benzaldehyde

InChI

InChI=1S/C27H23NO6S2/c1-31-23-11-19(13-25-26(30)28-27(35)36-25)7-9-21(23)33-15-17-3-5-18(6-4-17)16-34-22-10-8-20(14-29)12-24(22)32-2/h3-14H,15-16H2,1-2H3,(H,28,30,35)/b25-13+

InChI Key

UOHBZAZOGNKXJS-DHRITJCHSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/2\C(=O)NC(=S)S2)OCC3=CC=C(C=C3)COC4=C(C=C(C=C4)C=O)OC

Canonical SMILES

COC1=C(C=CC(=C1)C=C2C(=O)NC(=S)S2)OCC3=CC=C(C=C3)COC4=C(C=C(C=C4)C=O)OC

Origin of Product

United States

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